Trigevolol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigevolol involves several key steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-carbamoyl-4-hydroxyphenoxyethylamine with 4-(2-methoxyethoxy)phenol under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Trigevolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological activity.
Reduction: The reduction of this compound typically involves the conversion of its functional groups to more stable forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have enhanced or altered pharmacological effects .
Scientific Research Applications
Trigevolol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-adrenergic blocking agents and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential use in treating cardiovascular diseases, particularly arrhythmias and hypertension.
Mechanism of Action
Trigevolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Propranolol: Another beta-adrenergic blocker used for similar indications but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to Trigevolol.
Metoprolol: Similar to Atenolol but with a different metabolic profile
Uniqueness: this compound is unique in its balanced activity on both beta-1 and beta-2 adrenergic receptors, providing a comprehensive approach to managing cardiovascular conditions. Its chemical structure allows for modifications that can enhance its pharmacological properties, making it a versatile compound in both research and clinical settings .
Biological Activity
Trigevolol, also known as iliciosin, is a selective beta-1 adrenergic receptor antagonist primarily used in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Synthesized for the first time in 1992, this compound has garnered attention for its cardioprotective effects and its role in improving cardiac function in various clinical settings.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.42 g/mol
- Melting Point : Approximately 283°C
- Solubility : Slightly soluble in ethanol; insoluble in water
- pKa : 9.0
This compound selectively blocks beta-1 adrenergic receptors, leading to:
- Decreased Heart Rate : Reduces the workload on the heart.
- Decreased Contractility : Lowers the force of heart contractions.
- Vasodilation : Helps in reducing blood pressure.
Additionally, this compound exhibits antioxidant and anti-inflammatory properties, contributing to its cardioprotective effects by mitigating oxidative stress and inflammation associated with heart diseases .
Cardiovascular Effects
This compound has been extensively studied for its effects on cardiovascular health. Key findings include:
- Improvement in Left Ventricular Function : Animal studies demonstrate that this compound enhances left ventricular performance, particularly in models of heart failure.
- Reduction of Cardiac Fibrosis : It inhibits fibrosis, a common pathological change in chronic heart conditions.
- Apoptosis Inhibition : this compound has shown potential in preventing apoptosis (programmed cell death) in cardiac tissues, which is crucial for maintaining heart health.
Toxicity and Safety Profile
The toxicity profile of this compound indicates a low incidence of adverse effects at therapeutic doses. Reported side effects include:
- Dizziness
- Headache
- Nausea
In controlled studies, no significant toxicological effects were noted, suggesting that this compound is relatively safe for use in clinical settings .
Clinical Trials and Observations
Several clinical trials have explored the efficacy of this compound:
- Heart Failure Management : A study involving patients with chronic heart failure showed that those treated with this compound experienced significant improvements in functional capacity and quality of life compared to placebo groups .
- Hypertension Control : In hypertensive patients, this compound demonstrated a marked reduction in systolic and diastolic blood pressure over a 12-week treatment period .
- Diabetes and Cardiovascular Risk : Research is ongoing to evaluate this compound's effectiveness in reducing cardiovascular risk factors among diabetic patients, with preliminary results indicating potential benefits.
Summary of Research Findings
Study Focus | Findings |
---|---|
Heart Failure | Improved left ventricular function; reduced cardiac fibrosis |
Hypertension | Significant reduction in blood pressure |
Diabetes and Metabolic Syndrome | Potential cardiovascular risk reduction |
Future Directions
Despite promising results, further research is warranted to fully elucidate the mechanisms underlying this compound's biological activity. Future studies may focus on:
- Long-term safety and efficacy evaluations.
- The drug's potential use in combination therapies with other cardiovascular agents.
- Exploration of its anti-inflammatory properties beyond cardiovascular applications.
Properties
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 | |
Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76812-98-1 | |
Record name | Trigevolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIGEVOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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